Phenolic compounds, including phenol itself, are ubiquitous in the plant kingdom and represent a significant class of secondary metabolites in plants. These compounds have been the subject of extensive research due to their diverse biological activities and potential applications in various fields. Phenolics are known for their potent antioxidant properties and have been linked to the prevention of oxidative stress-associated diseases such as cancer1. They also play crucial roles in plant growth, development, and defense mechanisms2. The evolution of research on phenolic compounds has provided insights into their metabolic pathways, regulatory mechanisms, and health-promoting benefits3.
Phenolic compounds exhibit their biological activities through several mechanisms. They can act as antioxidants by scavenging free radicals and inhibiting oxidative stress, which is a common pathway leading to various chronic diseases1. Some phenolics can modulate the activity or gene expression of pro-inflammatory mediators, such as cyclooxygenase (COX), and transcription factors like NF-κB and Nrf-2, which are involved in the body's inflammatory response5. The structure-activity relationships of phenolic acids have been explored, revealing that certain functional groups and molecular conformations enhance their radical scavenging activities6. Additionally, phenolic compounds can inhibit enzymes associated with disease development, such as angiotensin-converting enzyme (ACE) for hypertension and cholinesterase for Alzheimer’s disease5. In polymers, phenolic antioxidants act as radical scavengers to prevent degradation during processing and usage8.
Phenolic compounds have been widely studied for their anticancer effects in both in-vitro and in-vivo models, as well as in human intervention studies1. They have shown promise in treating common human ailments, including metabolic disorders, inflammatory diseases, and neurodegenerative conditions5. The anti-inflammatory action of phenolic compounds has been demonstrated through the inhibition of neutrophil chemotaxis, suggesting a role in preventing the production of oxygen free-radicals by leukocytes7.
In the food industry, phenolic acids are recognized for their antioxidant properties, which can protect against the growth and evolution of pathogens arising from oxidative stress2. They have been used to improve the physicochemical properties of food products, serve as natural dyes, and act as prebiotic ingredients4. Moreover, phenolic acids have shown inhibitory activity against foodborne pathogens like Listeria monocytogenes, with the antimicrobial activity attributed mainly to the undissociated forms of these compounds10.
Beyond their biological effects, phenolic compounds have potential applications in various technological fields. They can be used in the preservation of foods, as well as in the development of hydrogels and nanocomplexes4. In the context of materials science, phenolic antioxidants are employed to stabilize polymers during fabrication and storage8.
The role of phenolic compounds in plant adaptation to biotic and abiotic stresses highlights their importance in agriculture. They contribute to plant color, taste, and technological properties, and their synthesis can be manipulated to improve plant biomass and control plant and animal health3.
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